N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C16H11F2N5O3 and its molecular weight is 359.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest in medicinal chemistry, particularly due to its unique structural features that suggest potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazole ring, a difluorophenyl group, and a benzo[d][1,3]dioxole moiety. The structural formula can be summarized as follows:
- Molecular Formula : C₁₄H₁₂F₂N₄O₃
- Molecular Weight : 306.27 g/mol
The presence of the tetrazole ring is significant as it can mimic carboxylate groups, enhancing interactions with biological targets such as enzymes and receptors.
Interaction with Biological Targets
The mechanism by which this compound exerts its effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. The tetrazole ring's ability to mimic carboxylate groups allows for effective binding.
- Receptor Modulation : It can interact with various receptors, potentially modulating their activity and influencing downstream signaling pathways.
Structural Activity Relationship (SAR)
Research indicates that modifications in the structure can significantly affect biological activity. For example, the introduction of different substituents on the tetrazole or benzo[d][1,3]dioxole moieties can enhance or reduce potency against specific targets.
Antimicrobial Activity
In vitro studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Compounds with similar structures have shown EC₅₀ values indicating effective inhibition against various bacterial strains.
- Fungal Inhibition : Similar derivatives have also been tested against fungi such as Mucor species, showing varying degrees of effectiveness compared to standard antifungal agents.
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have been investigated through assays measuring cytokine levels and enzyme activity related to inflammation:
- COX Inhibition : Some derivatives have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | EC₅₀ (µg/ml) |
---|---|---|---|
A | 75 | 90 | 20 |
B | 60 | 85 | 25 |
C | 50 | 70 | 30 |
Study 1: Antimicrobial Properties
A study published in European PMC evaluated the antimicrobial activity of several tetrazole derivatives against Xanthomonas axonopodis and Xanthomonas oryzae. The results indicated that certain compounds showed better inhibitory effects than traditional antibiotics, suggesting a potential for development into new antimicrobial agents .
Study 2: Anti-inflammatory Effects
Research highlighted in MDPI assessed the anti-inflammatory properties of similar compounds through COX enzyme inhibition assays. The findings showed that some derivatives exhibited significant inhibition rates comparable to established anti-inflammatory drugs like diclofenac .
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N5O3/c17-11-3-2-10(6-12(11)18)23-15(20-21-22-23)7-19-16(24)9-1-4-13-14(5-9)26-8-25-13/h1-6H,7-8H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXLDNJDZAEEFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.